Cas no 1020993-24-1 (N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide)

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-(3-methylphenyl)-2-(2-propyn-1-ylamino)-
- N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide
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- インチ: 1S/C12H14N2O/c1-3-7-13-9-12(15)14-11-6-4-5-10(2)8-11/h1,4-6,8,13H,7,9H2,2H3,(H,14,15)
- InChIKey: UQAUOQYVVAMUOJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C)=C1)(=O)CNCC#C
N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114413-1.0g |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 1g |
$699.0 | 2023-06-09 | |
Enamine | EN300-114413-10.0g |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 10g |
$3007.0 | 2023-06-09 | |
Enamine | EN300-114413-5.0g |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 5g |
$2028.0 | 2023-06-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975415-1g |
N-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 95% | 1g |
¥3331.0 | 2023-02-27 | |
Enamine | EN300-114413-0.25g |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 0.25g |
$347.0 | 2023-10-26 | |
1PlusChem | 1P01A25F-500mg |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 500mg |
$737.00 | 2023-12-27 | |
1PlusChem | 1P01A25F-1g |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 1g |
$926.00 | 2023-12-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293900-250mg |
n-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 95% | 250mg |
¥7490 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293900-2.5g |
n-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 95% | 2.5g |
¥36990 | 2023-04-17 | |
Enamine | EN300-114413-0.1g |
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1020993-24-1 | 93% | 0.1g |
$241.0 | 2023-10-26 |
N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamideに関する追加情報
Introduction to N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide (CAS No. 1020993-24-1)
N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide, also known by its CAS registry number CAS No. 1020993-24, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule consists of a phenyl group substituted with a methyl group at the 3-position, an amino group attached to an acetamide moiety, and a propargyl group (propargyl amine). These structural features contribute to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of N-(3-methylphenyl)-
The synthesis of CAS No. 1020993 typically involves multi-step processes that emphasize the importance of stereochemistry and regioselectivity. One common approach involves the reaction of an appropriate phenol derivative with an alkyne under catalytic conditions to form the desired amine intermediate. Subsequent acetylation yields the final aminoacetamide product. The optimization of these reaction conditions has been a focal point for chemists aiming to enhance yield and purity, ensuring that the compound meets stringent quality standards for pharmaceutical applications.
In terms of physical properties, N-(3-methylphenyl)-
The biological activity of this compound has been evaluated in several in vitro assays, revealing potential anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents targeting inflammatory diseases or oxidative stress-related conditions.
Furthermore, computational studies using molecular docking techniques have provided valuable information about how this compound interacts with target proteins at the molecular level. These studies have identified key residues responsible for binding affinity, paving the way for rational drug design strategies aimed at improving potency and selectivity.
In conclusion, N-(3-methylphenyl)-2-(propargyl)aminoacetamide (CAS No. 1020993-) is a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, underscores its potential as a valuable tool in modern chemical research.
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